molecular formula C18H33N9O8 B15159482 Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine CAS No. 819802-79-4

Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine

Cat. No.: B15159482
CAS No.: 819802-79-4
M. Wt: 503.5 g/mol
InChI Key: PQNOVQZQPLIURG-FTGAXOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine is a synthetic peptide featuring a tri-glycine (Gly-Gly-Gly) backbone linked to L-threonine and a modified L-ornithine residue. The critical modification is the N~5~-(diaminomethylidene) group on ornithine, which introduces a guanidino moiety, structurally analogous to arginine. This modification likely enhances interactions with biological targets, such as enzymes or receptors, by mimicking arginine’s cationic properties while introducing steric and electronic variations.

Properties

CAS No.

819802-79-4

Molecular Formula

C18H33N9O8

Molecular Weight

503.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C18H33N9O8/c1-9(28)15(27-13(31)7-24-12(30)6-23-11(29)5-19)17(35)26-10(3-2-4-22-18(20)21)16(34)25-8-14(32)33/h9-10,15,28H,2-8,19H2,1H3,(H,23,29)(H,24,30)(H,25,34)(H,26,35)(H,27,31)(H,32,33)(H4,20,21,22)/t9-,10+,15+/m1/s1

InChI Key

PQNOVQZQPLIURG-FTGAXOIBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxy group.

    Reduction: The diaminomethylidene group can be reduced to form a simpler amine group.

    Substitution: The glycine residues can participate in substitution reactions, where one amino acid is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may require specific catalysts or enzymes to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue may yield a hydroxy-threonine derivative, while reduction of the diaminomethylidene group may produce an amine-modified peptide.

Scientific Research Applications

Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: It serves as a substrate for enzyme studies, particularly those involving proteases and peptidases.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug delivery systems and as a bioactive peptide.

    Industry: It is utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine involves its interaction with specific molecular targets and pathways. The diaminomethylidene modification on the ornithine residue may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The peptide’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogs: Peptides with Modified Ornithine or Guanidino Groups

The N~5~-(diaminomethylidene) modification on ornithine distinguishes this compound from natural peptides. Similar peptides include:

  • N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine (CAS: 77327-45-8): Shares the modified ornithine but differs in sequence (Tyr-Leu-Pro-Thr vs.
  • Arginine-rich peptides: Natural sequences with multiple arginine residues (e.g., cell-penetrating peptides like HIV-Tat). The target peptide’s guanidino group mimics arginine’s charge but may differ in hydrogen-bonding capacity due to the ornithine backbone.

Table 1: Structural Comparison of Peptides

Compound Name Sequence/Modification Molecular Weight (g/mol) Key Features
Target Compound Gly-Gly-Gly-Thr-Orn(diaminomethylidene)-Gly ~550 (estimated) Tri-glycine backbone; modified ornithine
N~5~-(diaminomethylidene)-Orn-Tyr-Leu-Pro-Thr Orn(diaminomethylidene)-Tyr-Leu-Pro-Thr ~660 (estimated) Tyrosine-leucine-proline-threonine sequence
Arginine-rich peptide (e.g., HIV-Tat) (Arg)₉ ~1,550 Natural arginine residues; cell-penetrating

Key Insights :

  • The tri-glycine backbone may confer protease resistance compared to natural sequences .
  • Modified ornithine’s guanidino group could mimic arginine in binding anionic targets (e.g., nucleic acids or kinases) but with altered pharmacokinetics .

Functional Analogs: Small Molecules with Diaminomethylidene Groups

The diaminomethylidene group appears in diverse pharmacologically active compounds:

  • EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide): Inhibits sodium-hydrogen exchanger 1 (NHE1) with nanomolar affinity. The pyrazine core and diaminomethylidene group are critical for binding .
  • Metformin (1-(diaminomethylidene)-3,3-dimethylguanidine): A biguanide antidiabetic drug activating AMPK. Its diaminomethylidene group stabilizes interactions with mitochondrial enzymes .

Table 2: Functional Comparison with Small Molecules

Compound Structure Type Key Group Target/Activity
Target Peptide Peptide Orn(diaminomethylidene) Hypothetical: enzyme inhibition, signaling
EIPA Pyrazine derivative Diaminomethylidene-pyrazine NHE1 inhibitor (IC₅₀: ~30 nM)
Metformin Biguanide Diaminomethylidene-guanidine AMPK activation; glucose regulation

Key Insights :

  • The diaminomethylidene group enhances binding to cationic targets (e.g., ion transporters or kinases) across diverse scaffolds.
  • The peptide’s larger size may limit membrane permeability compared to small molecules like EIPA or metformin .

Research Findings and Hypotheses

  • Target Peptide: The guanidino group likely facilitates interactions with anionic targets (e.g., ATP-binding pockets or phosphorylated proteins). Its peptide backbone could confer selectivity over small molecules.
  • Contradictions : lists structural analogs but lacks activity data, making functional predictions speculative. EIPA/metformin mechanisms differ due to scaffold size and target accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.